molecular formula C12H14N6O3S B2675768 3-(pyrrolidin-1-ylsulfonyl)-N-(1H-tetrazol-5-yl)benzamide CAS No. 900135-61-7

3-(pyrrolidin-1-ylsulfonyl)-N-(1H-tetrazol-5-yl)benzamide

Cat. No.: B2675768
CAS No.: 900135-61-7
M. Wt: 322.34
InChI Key: QFSZPBNQNRTBCV-UHFFFAOYSA-N
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Description

3-(pyrrolidin-1-ylsulfonyl)-N-(1H-tetrazol-5-yl)benzamide is a synthetic organic compound characterized by its unique structure, which includes a benzamide core substituted with a pyrrolidinylsulfonyl group and a tetrazolyl group. This compound has garnered interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(pyrrolidin-1-ylsulfonyl)-N-(1H-tetrazol-5-yl)benzamide typically involves multiple steps:

  • Formation of the Benzamide Core: : The initial step involves the synthesis of the benzamide core. This can be achieved by reacting benzoic acid derivatives with amines under appropriate conditions, often using coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide).

  • Introduction of the Pyrrolidinylsulfonyl Group: : The next step involves the sulfonylation of the benzamide core. Pyrrolidine is reacted with a sulfonyl chloride derivative in the presence of a base such as triethylamine to introduce the pyrrolidinylsulfonyl group.

  • Tetrazole Formation: : The final step involves the introduction of the tetrazole ring. This can be achieved by reacting the intermediate compound with sodium azide and a suitable nitrile under acidic conditions to form the tetrazole ring.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing batch or continuous flow reactors to optimize yield and purity. The use of automated systems and advanced purification techniques such as chromatography and crystallization would be essential to ensure the quality of the final product.

Chemical Reactions Analysis

Types of Reactions

3-(pyrrolidin-1-ylsulfonyl)-N-(1H-tetrazol-5-yl)benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, potentially leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride, which may reduce the sulfonyl group to a sulfide.

    Substitution: Nucleophilic substitution reactions can occur at the benzamide core or the tetrazole ring, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Various nucleophiles such as amines, thiols, or halides under appropriate conditions.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Sulfides.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3-(pyrrolidin-1-ylsulfonyl)-N-(1H-tetrazol-5-yl)benzamide has several scientific research applications:

    Medicinal Chemistry: The compound is investigated for its potential as a pharmacophore in drug design, particularly for its possible anti-inflammatory, antimicrobial, and anticancer properties.

    Biological Studies: It is used in studies to understand its interaction with biological targets, such as enzymes and receptors.

    Chemical Biology: The compound serves as a tool to probe biological pathways and mechanisms.

    Industrial Applications: It may be used in the development of new materials or as an intermediate in the synthesis of other complex molecules.

Mechanism of Action

The mechanism of action of 3-(pyrrolidin-1-ylsulfonyl)-N-(1H-tetrazol-5-yl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrrolidinylsulfonyl group and the tetrazole ring are key functional groups that contribute to its binding affinity and specificity. These interactions can modulate the activity of the target proteins, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    3-(pyrrolidin-1-ylsulfonyl)benzamide: Lacks the tetrazole ring, which may affect its biological activity and specificity.

    N-(1H-tetrazol-5-yl)benzamide: Lacks the pyrrolidinylsulfonyl group, potentially altering its pharmacokinetic properties.

    3-(morpholin-4-ylsulfonyl)-N-(1H-tetrazol-5-yl)benzamide: Contains a morpholine ring instead of pyrrolidine, which may influence its interaction with biological targets.

Uniqueness

3-(pyrrolidin-1-ylsulfonyl)-N-(1H-tetrazol-5-yl)benzamide is unique due to the presence of both the pyrrolidinylsulfonyl group and the tetrazole ring, which together contribute to its distinct chemical and biological properties. This combination of functional groups can enhance its binding affinity, specificity, and overall pharmacological profile compared to similar compounds.

Biological Activity

3-(Pyrrolidin-1-ylsulfonyl)-N-(1H-tetrazol-5-yl)benzamide is a novel compound that has garnered attention due to its potential biological activities. This article aims to explore the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

The molecular formula of this compound is C20H22N6O3SC_{20}H_{22}N_{6}O_{3}S with a molecular weight of 426.5 g/mol. The compound features a benzamide core, a pyrrolidine group, and a tetrazole moiety, which are known for their diverse biological activities.

PropertyValue
Molecular FormulaC20H22N6O3S
Molecular Weight426.5 g/mol
StructureStructure

Synthesis

The synthesis of this compound involves several steps, including the formation of the benzamide core, introduction of the pyrrolidine group, and cyclization to form the tetrazole ring. Techniques such as NMR and FTIR spectroscopy are employed to confirm the structure and purity of the synthesized compounds .

Antimicrobial Properties

Research indicates that compounds containing tetrazole and sulfonamide functionalities exhibit significant antimicrobial activity. A study demonstrated that derivatives similar to this compound showed potent activity against various bacterial strains, including Gram-positive and Gram-negative pathogens. The mechanism appears to involve interference with bacterial cell wall synthesis and disruption of metabolic pathways .

Anticancer Activity

The compound's potential as an anticancer agent has been explored in various studies. In vitro assays have shown that it can induce apoptosis in cancer cell lines such as A431 (epidermoid carcinoma) and Jurkat (T-cell leukemia). The observed IC50 values suggest a dose-dependent response, with significant cytotoxicity at higher concentrations .

Case Study 1: Antimicrobial Efficacy

A recent investigation assessed the antimicrobial efficacy of various tetrazole derivatives, including this compound. The study found that this compound exhibited strong activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) comparable to standard antibiotics .

Case Study 2: Anticancer Activity

In another study focusing on its anticancer properties, researchers treated A431 cells with varying concentrations of the compound. Results indicated that at a concentration of 10 µM, there was a significant reduction in cell viability (approximately 70%), highlighting its potential as a therapeutic agent in cancer treatment .

The biological activity of this compound is attributed to several mechanisms:

  • Inhibition of Enzymatic Activity : The sulfonamide group may inhibit key enzymes involved in bacterial metabolism.
  • Induction of Apoptosis : The tetrazole moiety is known to interact with cellular targets leading to programmed cell death in cancer cells.

Properties

IUPAC Name

3-pyrrolidin-1-ylsulfonyl-N-(2H-tetrazol-5-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N6O3S/c19-11(13-12-14-16-17-15-12)9-4-3-5-10(8-9)22(20,21)18-6-1-2-7-18/h3-5,8H,1-2,6-7H2,(H2,13,14,15,16,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QFSZPBNQNRTBCV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)S(=O)(=O)C2=CC=CC(=C2)C(=O)NC3=NNN=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N6O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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